

A Comparative Spectroscopic Guide to Allyltrimethylsilane Reaction Products

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Compound of Interest

Compound Name: Allyltrimethylsilane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of reaction products derived from **allyltrimethylsilane**, a versatile reagent in organic synthesis. By presenting key experimental data and detailed protocols, this document aims to facilitate the identification and analysis of these compounds, offering a valuable resource for researchers in synthetic chemistry and drug development.

Introduction to Allyltrimethylsilane Reactions

Allyltrimethylsilane is a widely utilized reagent for the introduction of an allyl group into various molecules. Its reactions are characterized by the β -silicon effect, which stabilizes a carbocationic intermediate β to the silicon atom, thereby influencing the regioselectivity of the reaction. The most prominent reaction of **allyltrimethylsilane** is the Hosomi-Sakurai reaction, a Lewis acid-mediated allylation of electrophiles such as aldehydes, ketones, and imines.^{[1][2][3]} This guide will focus on the spectroscopic analysis of the products of such reactions and compare them with those obtained from alternative allylation methods.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the products of the Hosomi-Sakurai reaction and compare them with products from alternative allylation methods, namely the Barbier and Grignard reactions.

¹H NMR Data Comparison

Table 1: Comparison of ¹H NMR Spectroscopic Data (in CDCl₃) for Homoallylic Alcohols

Compound	Allylation Method	δ (ppm) - CH(OH)	δ (ppm) - CH ₂ -CH=CH ₂	δ (ppm) - CH=CH ₂	δ (ppm) - =CH ₂
1-Phenyl-3-buten-1-ol	Hosomi-Sakurai	4.75 (t)	2.53 (t)	5.85-5.71 (m)	5.18-5.12 (m)
1-Phenyl-3-buten-1-ol	Barbier	4.75 (t)	2.57-2.49 (m)	5.84-5.81 (m)	5.20-5.14 (m) [4]
1-Phenyl-3-buten-1-ol	Grignard	~4.7 (t)	~2.5 (t)	~5.8 (m)	~5.1 (m)
1-(4-Methoxyphenyl)but-3-en-1-ol	Hosomi-Sakurai	4.65 (t)	2.45 (t)	5.80-5.65 (m)	5.15-5.05 (m)
1-(Furan-2-yl)but-3-en-1-ol	Barbier	4.10-4.00 (m)	2.30-2.20 (m)	5.80-5.70 (m)	5.15-5.05 (m)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

¹³C NMR Data Comparison

Table 2: Comparison of ¹³C NMR Spectroscopic Data (in CDCl₃) for Homoallylic Alcohols

Compound	Allylation Method	δ (ppm) - C(OH)	δ (ppm) - CH ₂ -CH=CH ₂	δ (ppm) - CH=CH ₂	δ (ppm) - =CH ₂
1-Phenyl-3-buten-1-ol	Hosomi-Sakurai	73.5	43.8	134.7	118.2
1-Phenyl-3-buten-1-ol	Barbier	73.2	43.6	134.4	118.1[4]
1-Phenyl-3-buten-1-ol	Grignard	~73	~44	~135	~118
1-(4-Methoxyphenyl)but-3-en-1-ol	Hosomi-Sakurai	72.9	43.5	134.9	117.9
1-(Furan-2-yl)but-3-en-1-ol	Barbier	68.3	44.6	140.1	119.5

IR Spectroscopy Data Comparison

Table 3: Comparison of Key IR Absorption Frequencies (cm⁻¹) for Homoallylic Alcohols

Compound	Allylation Method	ν (cm ⁻¹) - O-H stretch	ν (cm ⁻¹) - C=C stretch (allyl)	ν (cm ⁻¹) - C-O stretch
1-Phenyl-3-buten-1-ol	Hosomi-Sakurai	~3380 (broad)	~1640	~1050
1-Phenyl-3-buten-1-ol	Barbier	3383 (broad)	1641	Not specified
1-Phenyl-3-buten-1-ol	Grignard	~3400 (broad)	~1640	~1050
1-(Furan-2-yl)but-3-en-1-ol	Barbier	3356 (broad)	1641	Not specified

Mass Spectrometry Data

Mass spectrometry of organosilicon compounds often shows characteristic fragmentation patterns. For silylated products, the presence of the trimethylsilyl group ($[M-15]^+$ corresponding to the loss of a methyl group) is a common feature. The molecular ion peak (M^+) is also frequently observed. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition.

Experimental Protocols

Detailed and accurate experimental protocols are critical for reproducible spectroscopic analysis.

NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-20 mg of the purified reaction product for ^1H NMR and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Transfer the solution to a clean 5 mm NMR tube.
 - Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
- Instrument Parameters (Typical for a 400 MHz spectrometer):
 - ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment (e.g., zg30).
 - Number of scans: 16-64, depending on the sample concentration.
 - Relaxation delay (d1): 1-5 seconds.
 - Spectral width: ~16 ppm.

- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Number of scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation delay (d1): 2 seconds.
 - Spectral width: ~240 ppm.
- ^{29}Si NMR:
 - Pulse sequence: Inverse-gated proton-decoupled experiment to suppress the negative Nuclear Overhauser Effect (NOE).
 - Number of scans: Can be substantial due to the low natural abundance and long relaxation times of ^{29}Si .
 - Relaxation delay (d1): 10-60 seconds.

IR Spectroscopy

- Sample Preparation:
 - Liquids: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
 - Solids: The solid sample is finely ground with KBr powder and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (mineral oil) and then placing the paste between salt plates.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or salt plates with Nujol for a mull).
 - Place the prepared sample in the spectrometer.
 - Acquire the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

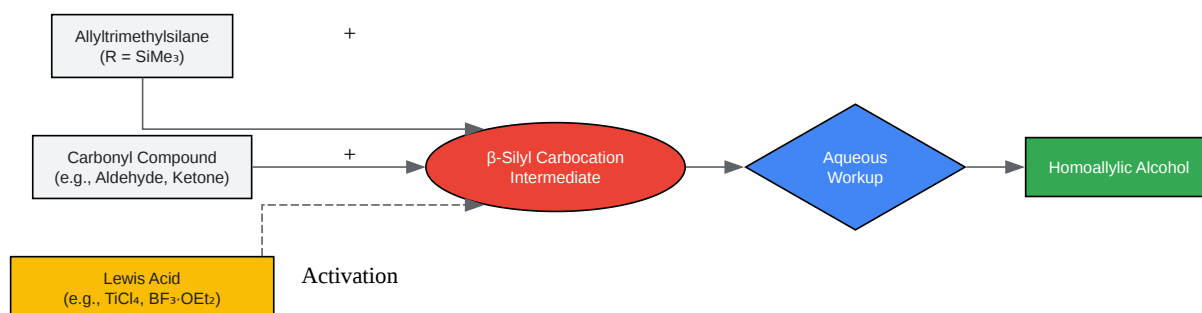
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry

- Sample Preparation:
 - Dissolve a small amount of the purified sample (typically <1 mg) in a volatile organic solvent (e.g., acetonitrile, methanol, or dichloromethane).
 - The final concentration should be in the range of 10-100 $\mu\text{g/mL}$.
 - Ensure the sample is free of salts and buffers, which can interfere with ionization.
- Instrumentation and Analysis:
 - Ionization Technique: Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar molecules.
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used to separate ions based on their mass-to-charge ratio (m/z).
 - Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M^+) and characteristic fragment ions. For silylated compounds, look for the $[M-\text{CH}_3]^+$ ion. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

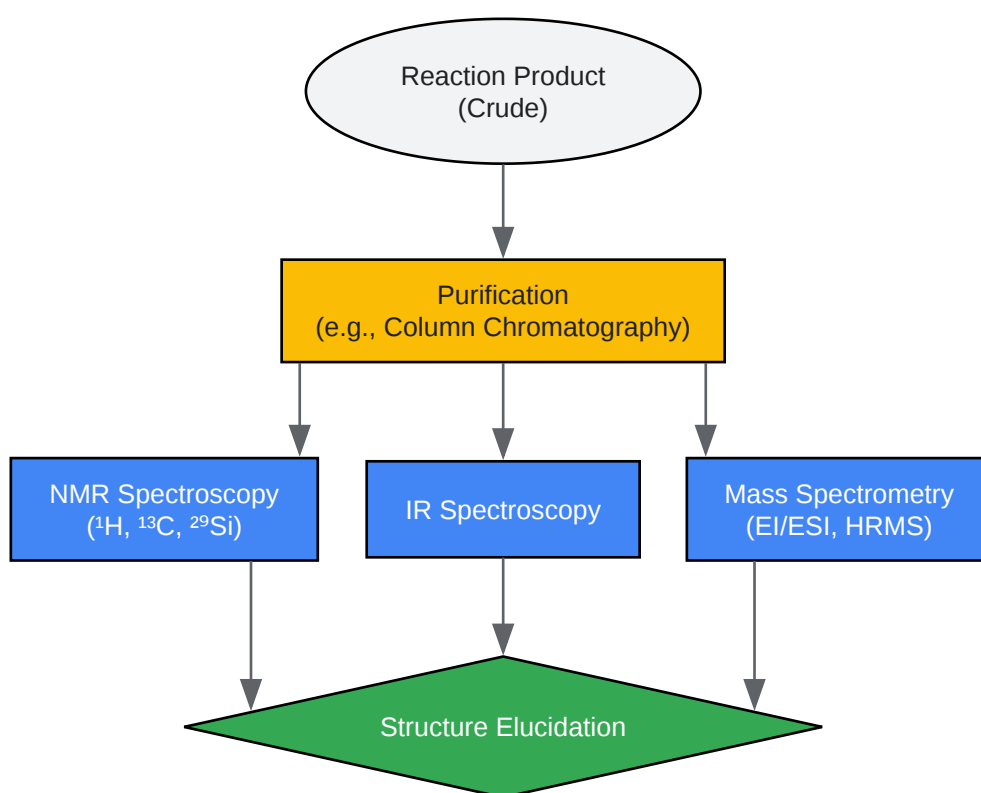
Visualizing Reaction and Analysis Workflows

Diagrams created using the DOT language provide clear visualizations of the chemical processes and analytical workflows.



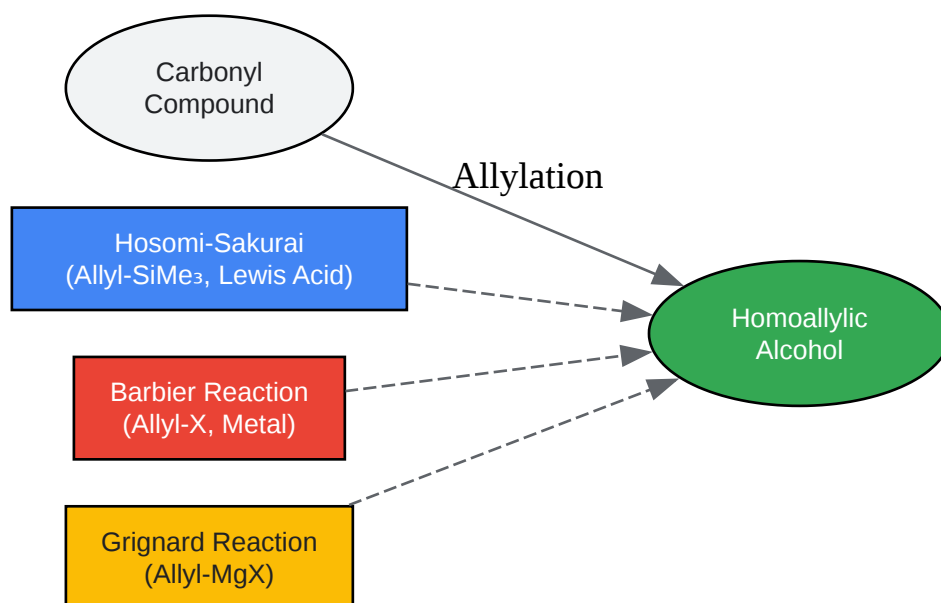
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Caption: Hosomi-Sakurai reaction pathway.



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Caption: Experimental workflow for spectroscopic analysis.



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